REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[N:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[C:10]=1[CH:11]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:19][CH2:20][CH2:21][OH:22].C([BH3-])#N.[Na+]>CO>[CH2:1]([O:8][C:9]1[C:10]([CH2:11][NH:19][CH2:20][CH2:21][OH:22])=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[N:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C(=CC(=N1)C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.34 mL
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Type
|
reactant
|
Smiles
|
NCCO
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
then cooled to 0° C
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Type
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TEMPERATURE
|
Details
|
the reaction was slowly warmed to room temperature
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Type
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STIRRING
|
Details
|
stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under vacuum
|
Type
|
ADDITION
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Details
|
the residue was diluted with water (50 mL)
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CNCCO)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |